1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide
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Description
1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H17FN4O5S2 and its molecular weight is 500.52. The purity is usually 95%.
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Biological Activity
The compound 1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C22H17FN4O5S2, with a molecular weight of approximately 500.52 g/mol. The structure includes a dihydropyridine core, which is known for its diverse biological activities, particularly in cardiovascular and anti-inflammatory applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that certain dihydropyridine derivatives inhibited biofilm formation by Pseudomonas aeruginosa and Salmonella enterica, suggesting potential use in treating infections caused by these pathogens .
Calcium Channel Blockade
Dihydropyridine derivatives are widely recognized for their ability to block L-type calcium channels, which are crucial in cardiac muscle contraction and vascular smooth muscle tone. Research has shown that specific substitutions on the dihydropyridine ring can enhance calcium channel-blocking activity. For example, a study involving novel dihydropyridine molecules indicated that modifications at the meta position significantly increased their efficacy in blocking calcium channels in isolated rat cardiomyocytes .
Antioxidant Properties
In addition to their calcium channel blockade, some dihydropyridine compounds exhibit antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various pathophysiological conditions. The antioxidant activity was measured using flow cytometry with ROS-sensitive dyes, revealing that certain structural modifications could enhance this property .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several dihydropyridine derivatives and tested their antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results showed that specific compounds had a minimum inhibitory concentration (MIC) as low as 6 mg/mL against Gram-positive bacteria, highlighting their potential as effective antimicrobial agents .
Compound | Target Organisms | MIC (mg/mL) | Activity |
---|---|---|---|
Compound A | E. coli | 6 | Effective |
Compound B | S. aureus | 6 | Effective |
Compound C | C. albicans | 12 | Moderate |
Case Study 2: Cardiovascular Applications
In another study focusing on cardiovascular applications, a series of dihydropyridine derivatives were evaluated for their ability to block L-type calcium channels. The study utilized patch clamp techniques to assess channel activity and found that certain modifications led to enhanced blocking effects compared to standard drugs like nitrendipine .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O5S2/c23-19-6-2-1-4-15(19)14-32-27-12-3-5-18(21(27)29)20(28)25-16-7-9-17(10-8-16)34(30,31)26-22-24-11-13-33-22/h1-13H,14H2,(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNIWXBORHJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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